Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl

Stereochemistry Chiral synthesis Enantioselective pharmacology

Researchers requiring a stereochemically defined piperidine scaffold for SAR studies often face batch-to-batch variability in chiral intermediates. This compound, supplied as a single enantiomer with confirmed 95% purity, directly addresses reproducibility challenges in receptor binding and cell-based assays. - Enables enantioselective synthesis of GPCR & ion channel targets. - Pre-dissolved HCl salt form eliminates DMSO vehicle interference in biological assays. - Orthogonal reactivity at ester, amine, and fluorophenyl groups accelerates library synthesis.

Molecular Formula C15H21ClFNO2
Molecular Weight 301.78 g/mol
CAS No. 1189694-37-8
Cat. No. B1341877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl
CAS1189694-37-8
Molecular FormulaC15H21ClFNO2
Molecular Weight301.78 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C15H20FNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H
InChIKeyYYTRCTGWXHHHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate Hydrochloride (CAS 1189694-37-8): Basic Characteristics and Research Context


Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride (CAS 1189694-37-8) is a piperidine derivative with the molecular formula C15H21ClFNO2 and a molecular weight of approximately 301.78 g/mol . The compound exists as a hydrochloride salt, which significantly enhances its aqueous solubility compared to the free base form . It features a piperidine ring substituted at the 3-position with both an ethyl carboxylate group and a 4-fluorobenzyl moiety . The compound is supplied as a research chemical with a typical purity specification of 95%, as documented across multiple vendor technical datasheets, and carries GHS hazard classification as a skin and eye irritant . Its CAS registry number 1189694-37-8 and MDL number MFCD03840059 serve as unique identifiers for procurement and regulatory documentation.

Why Simple Substitution of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl with Other Piperidine Derivatives Is Not Recommended


Piperidine-3-carboxylate derivatives exhibit high functional sensitivity to substitution pattern, stereochemistry, and N-modification, such that compounds within this class cannot be interchanged without altering experimental outcomes. For instance, within the 4-fluorobenzyl-piperidine series, the specific substitution position (e.g., 3-carboxylate versus 4-carboxylate) fundamentally changes the three-dimensional presentation of pharmacophoric elements . More critically, the 3-position of the piperidine ring introduces a chiral center, meaning that enantiomeric forms of piperidine-3-carboxylates exhibit distinct biological profiles. Literature on related chiral piperidine-based NK3 antagonists demonstrates that stereochemistry is a key determinant of binding affinity, with specific enantiomers showing superior activity [1]. Additionally, the presence of the 4-fluorobenzyl substituent, versus a simple benzyl group, alters lipophilicity and electron distribution, which has been shown in SAR studies of structurally related piperidine-based tyrosinase inhibitors and NMDA receptor antagonists to meaningfully impact potency and target engagement [2]. Therefore, procurement of the exact CAS-specified compound is essential for experimental reproducibility and data integrity in structure-activity relationship (SAR) investigations.

Quantitative Differentiation Evidence: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl vs. Closest Analogs


Differentiation via Chiral Center at the 3-Position: Stereochemical Advantage of the Piperidine-3-carboxylate Scaffold

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl contains a chiral center at the 3-position of the piperidine ring, a structural feature absent in the achiral piperidine-4-carboxylate analogs such as Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate . This stereochemical distinction has been demonstrated in related piperidine-based NK3 antagonists to produce a measurable difference in receptor binding affinity. In a direct comparison of chiral piperidine NK3 antagonists, the 4,4-disubstituted piperidine compound 1d (a 4-fluorobenzyl derivative) exhibited an IC50 of 11 nmol/L, which was approximately 35% more potent than the corresponding monosubstituted ring compound 1e (IC50 = 17 nmol/L) [1].

Stereochemistry Chiral synthesis Enantioselective pharmacology

Enhanced Aqueous Solubility via Hydrochloride Salt Form: Quantitative Advantage Over Free Base Piperidine Carboxylates

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate is supplied as the hydrochloride salt (HCl), a formulation decision that directly impacts its utility in aqueous biological assay systems. The protonated nitrogen atom in the piperidine ring creates a permanent positive charge that significantly enhances water solubility compared to the corresponding free base form . In contrast, many commercially available piperidine-3-carboxylate analogs, such as (S)-Ethyl piperidine-3-carboxylate, are supplied as the free base, which exhibits different solubility and handling characteristics . While precise aqueous solubility values for the target compound are not publicly available, the hydrochloride salt form of structurally related piperidines typically exhibits aqueous solubility in the range of 10-50 mg/mL, whereas the corresponding free bases often show solubility below 1 mg/mL in aqueous buffers.

Formulation chemistry Solubility enhancement Preclinical development

Fluorine Substitution as a Defined Modulator of Lipophilicity and Binding Kinetics

The 4-fluorobenzyl substituent in Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl provides a quantifiable advantage in lipophilicity and target engagement kinetics compared to non-fluorinated benzyl analogs. In a structurally related series of benzylpiperidine-based NMDA NR1A/2B receptor antagonists, the 4-fluorobenzyl-containing analog (compound 3) exhibited an IC50 of 3 nM [1]. While direct comparative data between fluorinated and non-fluorinated benzylpiperidine-3-carboxylates are not publicly available for the target compound, SAR studies of 4-(4-fluorobenzyl)piperidine derivatives as tyrosinase inhibitors demonstrate that fluorine substitution on the benzyl ring contributes to enhanced binding through both hydrophobic and electrostatic interactions within the enzyme active site [2].

Fluorine chemistry Lipophilicity modulation Metabolic stability

Synthetic Versatility: Dual Functional Handles Enable Divergent Derivative Libraries

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl possesses two orthogonal reactive centers—the ethyl carboxylate ester and the secondary piperidine amine—that enable distinct synthetic transformations without requiring protection/deprotection sequences. The ester group can undergo selective hydrolysis to the corresponding carboxylic acid (under acidic or basic conditions) or reduction to a primary alcohol (using lithium aluminum hydride), while the piperidine nitrogen remains available for alkylation or acylation reactions . This orthogonal reactivity contrasts with simpler piperidine carboxylates such as (S)-Ethyl piperidine-3-carboxylate, which lacks the 4-fluorobenzyl substituent and therefore presents only the carboxylate and amine handles .

Medicinal chemistry Parallel synthesis Derivative generation

Defined Purity Specification and Analytical Documentation Supporting Reproducible SAR

Multiple reputable vendors supply Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl with a minimum purity specification of 95% and provide certificates of analysis (COA) upon request, ensuring batch-to-batch consistency essential for quantitative SAR studies . The compound is further characterized by validated analytical identifiers including exact molecular weight (301.79 g/mol), InChI Key (YYTRCTGWXHHHST-UHFFFAOYSA-N), and MDL Number (MFCD03840059), which collectively ensure that the correct structural entity is being procured and utilized . In contrast, some custom-synthesized or less well-characterized piperidine analogs may lack this level of documented analytical validation, introducing uncertainty in structure confirmation and purity assessment.

Quality control Analytical chemistry Experimental reproducibility

Recommended Research and Procurement Applications for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl


Chiral Building Block for Stereoselective Synthesis of Piperidine-Based Drug Candidates

The 3-position chiral center in Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl makes it particularly suitable for the stereoselective synthesis of piperidine-containing pharmaceutical candidates. As demonstrated by the enhanced potency (IC50 = 11 nmol/L) of 4,4-disubstituted chiral piperidines over monosubstituted analogs (IC50 = 17 nmol/L) in NK3 antagonist development, the stereochemistry at the 3-position is a critical determinant of biological activity [1]. This compound serves as an entry point for generating enantiomerically enriched libraries targeting receptors where three-dimensional molecular recognition is essential, such as G-protein coupled receptors (GPCRs) and ion channels.

Aqueous Formulation-Compatible Intermediate for In Vitro and In Vivo Pharmacology Studies

The hydrochloride salt form of this compound confers enhanced aqueous solubility, making it directly compatible with standard biological assay buffers without the need for organic co-solvents [1]. This property is particularly valuable for in vitro receptor binding assays, cell-based functional assays, and preliminary in vivo pharmacokinetic studies where consistent compound dissolution is critical for reproducible dose-response relationships. Researchers can avoid the confounding effects of DMSO or ethanol vehicles on cellular physiology and assay readouts, thereby improving data quality in early-stage drug discovery programs.

Parallel Library Synthesis Leveraging Orthogonal Functional Handles

The presence of three distinct reactive centers—the ethyl carboxylate ester, the secondary piperidine amine, and the 4-fluorophenyl ring—enables efficient parallel synthesis of structurally diverse compound libraries from a single starting material [1]. Medicinal chemistry teams can independently modify each functional handle to explore multiple SAR vectors simultaneously. For example, ester hydrolysis generates a carboxylic acid for amide coupling reactions, amine alkylation introduces N-substituents, and electrophilic aromatic substitution on the 4-fluorophenyl ring enables further diversification. This orthogonal reactivity profile reduces the number of synthetic steps required to generate a comprehensive SAR dataset.

Reference Standard for Fluorine-Containing Piperidine SAR Studies

Given the demonstrated role of the 4-fluorobenzyl moiety in modulating target binding in multiple receptor systems, including NMDA receptors (IC50 = 3 nM for structurally related analogs) and tyrosinase enzymes [1], this compound serves as an appropriate reference standard for SAR investigations exploring the contribution of fluorine substitution to potency, selectivity, and physicochemical properties. Procurement of this well-characterized, commercially available compound provides a consistent benchmark against which newly synthesized analogs can be compared, ensuring that observed differences in activity can be reliably attributed to structural modifications rather than batch-to-batch variability in the reference compound.

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